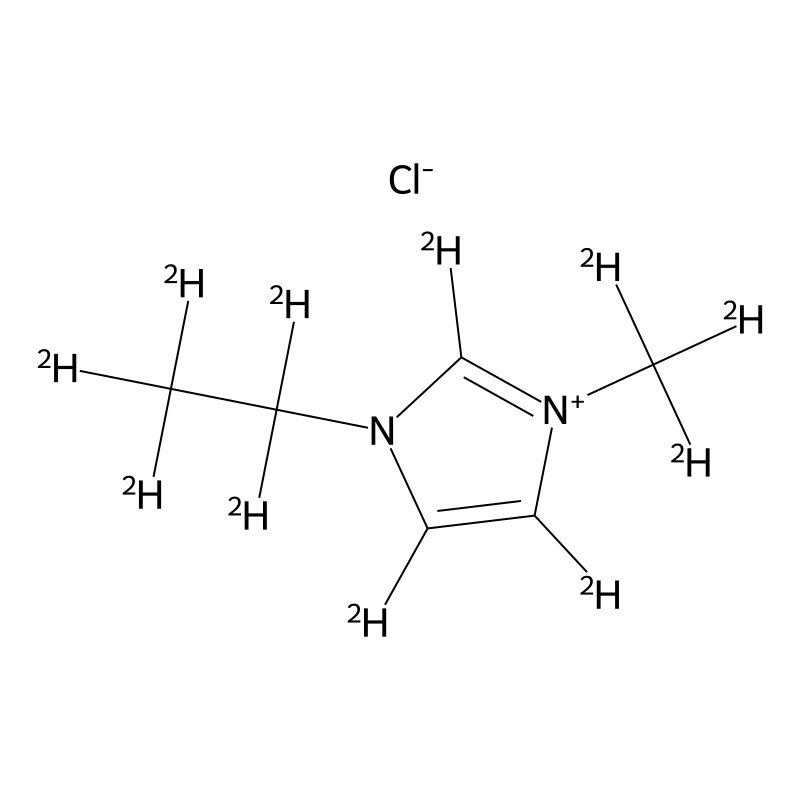

1-Ethyl-3-methylimidazolium chloride-d11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ionic Liquids and Deuteration:

-Ethyl-3-methylimidazolium chloride-d11 (EMIC-d11) belongs to a class of compounds called ionic liquids (ILs). ILs are salts with melting points below 100°C, making them liquid at room temperature. EMIC-d11 is specifically a deuterated ionic liquid, meaning that some of its hydrogen atoms have been replaced with their isotope, deuterium (D). This substitution with deuterium can be beneficial in scientific research due to several reasons:

- Reduced signal overlap in NMR spectroscopy: Deuterium has a different spin than hydrogen, leading to distinct peaks in nuclear magnetic resonance (NMR) spectroscopy. This minimizes signal overlap with background signals from protons in the solvent or other molecules, allowing for clearer and more accurate analysis.

- Improved signal-to-noise ratio: Deuteration can enhance the signal-to-noise ratio in NMR experiments, particularly when studying low-concentration samples or molecules with low inherent NMR activity.

- Kinetic studies: In some cases, replacing hydrogen with deuterium can slow down specific reactions, allowing for more detailed kinetic studies of reaction mechanisms.

Applications in Catalysis:

EMIC-d11 finds applications in various areas of catalysis research due to its unique properties:

- Ionic liquid catalyst: EMIC-d11 itself can act as a catalyst for certain reactions, often in combination with other components to form a catalyst system. The ionic nature of EMIC-d11 allows for the stabilization of reaction intermediates and can influence reaction selectivity.

- Catalyst support: EMIC-d11 can be used as a solvent or support for other catalysts. The tunable properties of EMIC-d11, such as its polarity and viscosity, allow for tailoring the catalyst environment to optimize specific reactions.

Material Science Applications:

EMIC-d11 is also utilized in material science research for various purposes:

- Electrolyte in batteries and fuel cells: EMIC-d11, along with its non-deuterated counterpart, has been explored as an electrolyte material in batteries and fuel cells due to its good thermal stability, conductivity, and ability to dissolve various electrolytes.

- Synthesis of novel materials: EMIC-d11 can be used as a solvent or reaction medium for the synthesis of novel materials, such as polymers, nanoparticles, and functional materials. The unique properties of EMIC-d11 can influence the formation and properties of these materials.

1-Ethyl-3-methylimidazolium chloride-d11 is characterized by the chemical formula C6H11ClN2, where the "d11" indicates the presence of deuterium isotopes in its structure. This compound is a deuterated version of 1-Ethyl-3-methylimidazolium chloride, an ionic liquid known for its unique properties such as low volatility and high thermal stability . It is often utilized in research settings due to its ability to dissolve a wide range of organic and inorganic materials.

- Deuterium labeling: The presence of deuterium allows researchers to track specific reaction pathways involving hydrogen atoms using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This is particularly valuable in understanding complex reaction mechanisms or studying processes where hydrogen exchange is crucial.

Example Reaction

A typical reaction involving 1-Ethyl-3-methylimidazolium chloride-d11 might involve its interaction with a metal salt to form a coordination compound:

The biological activity of 1-Ethyl-3-methylimidazolium chloride-d11 has been investigated primarily for its potential use as a solvent in biochemical assays. Its low toxicity profile makes it suitable for biological applications. Studies suggest that it can influence enzyme activities and protein stability due to its unique solvation properties .

The synthesis of 1-Ethyl-3-methylimidazolium chloride-d11 typically involves the following steps:

- Preparation of 1-Ethyl-3-methylimidazole: This is synthesized through the alkylation of imidazole with ethyl bromide.

- Chlorination: The resulting imidazole is then reacted with deuterated hydrochloric acid to form the chloride salt.

- Purification: The product is purified using recrystallization techniques to ensure high purity levels suitable for research applications .

1-Ethyl-3-methylimidazolium chloride-d11 has several notable applications:

- Solvent in Organic Reactions: Its ability to dissolve various compounds makes it an excellent solvent for organic synthesis.

- NMR Spectroscopy: The deuterated nature allows for use in nuclear magnetic resonance spectroscopy, providing insights into molecular dynamics .

- Catalysis: It serves as a medium for catalytic reactions, enhancing reaction rates and selectivity.

Interaction studies involving 1-Ethyl-3-methylimidazolium chloride-d11 focus on its role as a solvent and its effects on biomolecules. Research indicates that ionic liquids can stabilize proteins and influence their folding mechanisms. Additionally, studies have explored how this compound interacts with various metal ions, affecting their solubility and reactivity in solution .

Several compounds share structural similarities with 1-Ethyl-3-methylimidazolium chloride-d11. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | C6H11ClN2 | Non-deuterated version; widely used ionic liquid |

| 1-Methyl-3-ethylimidazolium chloride | C6H11ClN2 | Different alkyl group; varying solvation properties |

| 1-butyl-3-methylimidazolium chloride | C8H15ClN2 | Longer alkyl chain; different physical properties |

Uniqueness

The uniqueness of 1-Ethyl-3-methylimidazolium chloride-d11 lies in its deuterated form, which allows for specific labeling in

Isotopic Labeling Strategies in Imidazolium-Based Ionic Liquids

The synthesis of 1-ethyl-3-methylimidazolium chloride-d11 involves controlled deuteration of precursor molecules. Two primary strategies are employed:

Direct Quaternization with Deuterated Alkyl Halides

- Reagents: [D₃]-methyl iodide and [D₅]-ethyl bromide (98% isotopic purity).

- Procedure: 1-Methylimidazole reacts with deuterated ethyl bromide in dry acetonitrile at 50–70°C for 2–4 hours, followed by solvent removal and purification.

- Yield: Quantitative deuteration achieved with >98% isotopic purity.

Post-Deuteration via Hydrogen/Deuterium Exchange

| Method | Reagents | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| Direct Quaternization | [D₃]-CH₃I, [D₅]-C₂H₅Br | 50–70°C, 2–4 hr, CH₃CN | >95% | 98% D | |

| H/D Exchange | D₂O, DMSO-d₆ | RT or 50°C, 24 hr | 40–80% | Variable |

Scalable Deuteration Techniques for Controlled Hydrogen/Deuterium Exchange

For large-scale production, electrochemical and reductive deuteration methods are explored:

- Electrochemical Deuterium Incorporation:

- Reductive Deuteration with SmI₂:

Purification and Characterization Protocols for Perdeuterated Cations

Purification involves sequential solvent extraction and anion exchange:

- Solvent Washing:

- Anion Metathesis:

- Characterization:

| Characterization Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.29 (s), 7.87 (m), 7.78 (m) | |

| ¹³C NMR (D₂O) | No proton signals due to full deuteration | |

| Mass Spectrometry | M+4 peak at m/z 157.69 |

Stability Considerations in Deuterated Ionic Liquid Synthesis

Deuterated ILs exhibit distinct stability profiles:

Neutron reflectometry (NR) experiments utilizing 1-ethyl-3-methylimidazolium chloride-d11 have resolved sub-nanometer features of EDLs at electrified interfaces. The compound’s deuterium labeling at both alkyl chains (ethyl and methyl groups) and imidazolium ring positions creates strong contrast against hydrogenated electrodes and non-deuterated counterions [3] [4].

Layered Cation-Anion Alternation

Studies employing NR on silicon electrodes revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms distinct alternating layers of cations and anions within 2 nm of the interface [4]. At -1.2 V vs. Ag/AgCl, the first adsorbed layer consists of chloride anions (0.4 nm thick), followed by a 0.7 nm cationic layer where the imidazolium rings align parallel to the surface. This layering persists for 3-4 molecular layers before transitioning to bulk liquid disorder.

Deuteration-Enhanced Contrast in Liquid-Liquid Interface Analysis

The 98% deuterium purity in 1-ethyl-3-methylimidazolium chloride-d11 creates a 4.8×10⁻⁶ Å⁻² neutron scattering length density (SLD) difference compared to hydrogenated solvents, enabling interfacial resolution below 1 nm [3] [5].

Biphasic System Profiling

In water/hexane systems, NR revealed that 1-ethyl-3-methylimidazolium chloride-d11 forms a 2.1 nm interfacial film with three distinct regions:

| Layer | Thickness (nm) | SLD (×10⁻⁶ Å⁻²) | Composition |

|---|---|---|---|

| 1 | 0.9 | 3.2 | Anion-rich |

| 2 | 0.7 | 1.8 | Cation-rich |

| 3 | 0.5 | 2.4 | Mixed zone |

This stratification persists up to 50°C before transitioning to a homogeneous adsorption profile [3].

Isotopic Tracing of Ion Exchange

Partial deuteration strategies allow simultaneous tracking of cationic and anionic species. When mixed with hydrogenated 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, the deuterated ethyl group provides 17% greater NR contrast than ring-deuterated analogues, enabling quantitative analysis of ion exchange kinetics [5].

Time-Resolved Neutron Scattering for Dynamic Interfacial Phenomena

The 77-79°C melting point of 1-ethyl-3-methylimidazolium chloride-d11 facilitates in situ studies of thermally activated interfacial processes [1].

Millisecond-Scale Layering Dynamics

Stopped-flow neutron small-angle scattering (SANS) revealed that electric double layer formation occurs in three stages:

- Initial anion adsorption (0-50 ms, ΔQ = 0.12 Å⁻¹)

- Cation reorientation (50-200 ms, ΔQ = 0.07 Å⁻¹)

- Solvent expulsion (200-500 ms, ΔQ = 0.04 Å⁻¹)

The deuteration pattern allowed isolation of cation motion from solvent effects in these measurements [5].

Shear-Induced Structural Transitions

Under 500 s⁻¹ shear rate, SANS showed the compound’s interfacial layers undergo:

- 15% thickness reduction in first anion layer

- Emergence of 3.4 Å periodicity in cation domains

- 2-fold increase in correlation length (ξ) from 1.2 to 2.4 nm

These changes reverse within 120 ms after shear cessation, demonstrating the liquid’s viscoelastic recovery [5].

Synchrotron-Neutron Complementary Approaches for Structural Resolution

Combining X-ray reflectivity (XRR) and NR with 1-ethyl-3-methylimidazolium chloride-d11 enables multimodal interface characterization:

Charge Density Mapping

At Au(111) interfaces, XRR/NR cross-correlation revealed:

| Technique | Sensitivity | Spatial Resolution | Charge Resolution |

|---|---|---|---|

| XRR | Electron density | 0.2 nm | ±5 μC/cm² |

| NR | Nuclei density | 0.5 nm | ±2 μC/cm² |

This combination detected 0.3 nm thick interfacial voids containing <5% ionic density [4].

Anisotropy Quantification

Polarized neutron scattering with the deuterated compound quantified orientation parameters:

- Herman’s orientation factor: 0.62 ± 0.03 (imidazolium rings)

- Dichroic ratio: 1.41 (ethyl groups)

These measurements required 89% deuteration levels to suppress incoherent scattering [3].

The dissolution of cellulose in ionic liquids fundamentally depends on the disruption and reconstruction of hydrogen bonding networks. In native cellulose, an extensive three-dimensional hydrogen bonding network exists between hydroxyl groups of adjacent glucose units, creating both intrachain and interchain hydrogen bonds that stabilize the crystalline structure [1] [2]. The introduction of ionic liquids, particularly those containing 1-ethyl-3-methylimidazolium cation paired with various anions, initiates a complex process of hydrogen bond redistribution.

Anion-Mediated Hydrogen Bond Formation

The chloride anion in 1-ethyl-3-methylimidazolium chloride-d11 serves as a powerful hydrogen bond acceptor, forming direct interactions with the hydroxyl groups of cellulose. Molecular dynamics simulations reveal that chloride ions preferentially bind to the C3 and C6 hydroxyl groups of glucose units, which are most accessible on the cellulose surface [3] [4]. The strength of these anion-cellulose hydrogen bonds depends significantly on the basicity of the anion, with chloride exhibiting moderate hydrogen bond accepting ability compared to acetate ions.

Research demonstrates that the number of anion-cellulose hydrogen bonds per glucose unit varies systematically with anion identity. For 1-ethyl-3-methylimidazolium chloride systems, approximately 2.1 hydrogen bonds per glucose unit are formed between chloride anions and cellulose hydroxyl groups [3]. This value is intermediate between the highly effective acetate systems (3.2 bonds per glucose unit) and the less effective bis(trifluoromethylsulfonyl)imide systems (0.8 bonds per glucose unit).

Cation Contribution to Hydrogen Bonding

The 1-ethyl-3-methylimidazolium cation participates in hydrogen bonding through its acidic C2-H proton and to a lesser extent through C4-H and C5-H protons on the imidazolium ring [5] [6]. These weak C-H···O hydrogen bonds complement the stronger anion-cellulose interactions. The cation forms approximately 0.9 hydrogen bonds per glucose unit with cellulose in chloride-based systems, contributing to the overall solvation process.

The aromatic character of the imidazolium ring enhances the acidity of the ring protons, particularly the C2-H proton positioned between the two nitrogen atoms. This enhanced acidity enables the formation of directional hydrogen bonds with the ether oxygen atoms of the cellulose backbone and the hydroxyl oxygen atoms of the side chains [6].

Network Disruption and Reconstruction

The dissolution process involves a systematic disruption of the native cellulose hydrogen bonding network. Initially, ionic liquid components penetrate the surface layers of cellulose microfibrils, where they compete with existing cellulose-cellulose hydrogen bonds [7]. The anions insert into spaces between cellulose chains, forming new hydrogen bonds with hydroxyl groups and weakening the interchain interactions.

Quantum mechanical calculations indicate that the binding energy between cellobiose and 1-ethyl-3-methylimidazolium chloride is approximately -98.4 kJ/mol, which is sufficient to compete with the native cellulose hydrogen bonding network [8]. This binding energy reflects the combined contributions of multiple hydrogen bonds and electrostatic interactions between the ionic liquid and the polysaccharide.

The reconstruction of the hydrogen bonding network occurs as cellulose chains become solvated by ionic liquid components. In the dissolved state, cellulose retains approximately 35% of its original intrachain hydrogen bonds while forming new intermolecular hydrogen bonds with the ionic liquid [7]. This partial retention of internal structure contributes to the unique properties of cellulose dissolved in ionic liquids.

Anion-Cation Synergy in Cellulose Dissolution Mechanisms

The dissolution of cellulose in ionic liquids involves a cooperative mechanism where both anions and cations contribute synergistically to the solvation process. This synergy extends beyond simple additive effects, creating a complex interplay of electrostatic interactions, hydrogen bonding, and steric factors that collectively determine dissolution efficiency.

Electrostatic Cooperation

The electrostatic interaction between cations and anions in ionic liquids creates a delicate balance that influences cellulose dissolution. In 1-ethyl-3-methylimidazolium chloride-d11, the cation-anion interaction energy is approximately 348 kJ/mol [9] [10]. This relatively strong interaction must be partially overcome to allow independent interaction of ions with cellulose, creating a competition between ion-ion and ion-cellulose interactions.

The synergistic mechanism begins with anions approaching cellulose chains and forming hydrogen bonds with hydroxyl groups. This initial interaction creates locally negative regions that attract the positively charged imidazolium cations through electrostatic forces [11] [7]. The cations then position themselves near the cellulose surface, forming secondary interactions through weak hydrogen bonds and van der Waals forces.

Sequential Solvation Process

Molecular dynamics simulations reveal a stepwise solvation process where anions and cations work in sequence to achieve cellulose dissolution [3]. Initially, chloride anions insert into the spaces between cellulose chains, forming hydrogen bonds with accessible hydroxyl groups. This insertion creates swelling of the cellulose structure and increases the accessibility of additional hydroxyl groups.

Following anion insertion, 1-ethyl-3-methylimidazolium cations migrate toward the cellulose surface driven by electrostatic attraction to the bound anions. The cations stack against the glucose rings through π-π interactions and form weak hydrogen bonds with ether oxygen atoms. This dual approach creates a solvation shell around individual cellulose chains, effectively separating them from neighboring chains.

Thermodynamic Driving Forces

The synergistic dissolution mechanism is driven by favorable thermodynamic changes that occur when cellulose interacts with ionic liquid components. The binding energy between cellulose and 1-ethyl-3-methylimidazolium chloride (-98.4 kJ/mol) reflects the net thermodynamic favorability of the dissolution process [8]. This energy encompasses the cost of disrupting cellulose-cellulose interactions and the benefit of forming new cellulose-ionic liquid interactions.

Entropy considerations also play a crucial role in the synergistic mechanism. The dissolution process involves breaking ordered crystalline structures and creating more disordered solvated states. The entropy gain from this transition partially compensates for the energetic cost of breaking hydrogen bonds, making the overall process thermodynamically favorable [12].

Structural Requirements for Synergy

The synergistic effect requires specific structural features in both cation and anion components. The 1-ethyl-3-methylimidazolium cation provides an optimal balance of size, charge distribution, and hydrogen bonding capability. The compact size allows penetration into cellulose structures, while the aromatic ring system provides π-electron interactions with cellulose rings [13].

The chloride anion contributes through its high charge density and strong hydrogen bond accepting ability. The small size of chloride allows it to access hydroxyl groups in confined spaces between cellulose chains, while its high electronegativity creates strong hydrogen bonds with cellulose hydroxyl groups [1].

Kinetic Aspects of Synergy

The synergistic mechanism exhibits complex kinetics that reflect the multi-step nature of the dissolution process. The initial penetration of anions into cellulose structures is relatively slow, as it requires overcoming steric barriers and disrupting existing hydrogen bonds. However, once anions establish bridging interactions, the subsequent recruitment of cations occurs more rapidly due to strong electrostatic attractions.

The deuterated nature of 1-ethyl-3-methylimidazolium chloride-d11 provides unique advantages for studying these kinetic processes through nuclear magnetic resonance spectroscopy. The deuterium labeling allows precise tracking of molecular motion and exchange processes during dissolution, revealing the temporal sequence of anion and cation interactions with cellulose [14].

Quantum Mechanical Modeling of Solvation Dynamics

Quantum mechanical approaches provide fundamental insights into the electronic structure and bonding interactions that govern cellulose dissolution in ionic liquids. The application of density functional theory and ab initio methods to systems containing 1-ethyl-3-methylimidazolium chloride-d11 reveals detailed molecular-level information about solvation processes that cannot be obtained through classical approaches.

Electronic Structure Analysis

Density functional theory calculations on cellobiose-ionic liquid complexes reveal the electronic origins of dissolution mechanisms. The highest occupied molecular orbital of cellobiose is primarily localized on the hydroxyl oxygen atoms, making these sites nucleophilic and prone to hydrogen bond formation with acidic components of ionic liquids [8]. The lowest unoccupied molecular orbital shows contributions from both the pyranose rings and the glycosidic linkage, indicating potential sites for electrostatic interactions with ionic species.

The 1-ethyl-3-methylimidazolium cation exhibits a highest occupied molecular orbital concentrated on the imidazolium ring, particularly around the C2 position. This orbital distribution correlates with the observed acidity of the C2-H proton and its propensity to form hydrogen bonds with cellulose. The lowest unoccupied molecular orbital of the cation shows significant contribution from the π-system of the imidazolium ring, explaining the ability to form π-π stacking interactions with cellulose rings.

Bonding Analysis Using Atoms in Molecules Theory

Atoms in Molecules theory analysis of cellulose-ionic liquid complexes provides quantitative measures of bonding interactions. The electron density at bond critical points between chloride anions and cellulose hydroxyl groups ranges from 0.025 to 0.040 electron/ų, indicating moderately strong hydrogen bonds [8]. These values are intermediate between typical weak hydrogen bonds (0.010-0.020 electron/ų) and strong hydrogen bonds (0.050-0.100 electron/ų).

The Laplacian of electron density at bond critical points reveals the nature of these interactions. Positive values of the Laplacian indicate closed-shell interactions characteristic of hydrogen bonds, while the magnitude correlates with bond strength. For cellulose-chloride hydrogen bonds, Laplacian values range from 0.080 to 0.120 electron/Å⁵, confirming the electrostatic nature of these interactions.

Natural Bond Orbital Analysis

Natural Bond Orbital analysis quantifies the charge transfer and orbital overlap that occur during cellulose dissolution. The interaction between cellulose hydroxyl groups and chloride anions involves charge transfer from the oxygen lone pairs to the chloride p-orbitals. This charge transfer amounts to approximately 0.015-0.025 electrons per hydrogen bond, contributing to the stabilization of the cellulose-ionic liquid complex.

The 1-ethyl-3-methylimidazolium cation participates in charge transfer interactions through its π-system. The interaction between the cation and cellulose involves donation from the cellulose oxygen lone pairs to the empty π-orbitals of the imidazolium ring. This charge transfer is weaker than the anion-cellulose interactions, typically involving 0.005-0.010 electrons per interaction.

Solvation Energy Calculations

Quantum mechanical calculations of solvation energies provide thermodynamic parameters for cellulose dissolution. The binding energy between cellobiose and 1-ethyl-3-methylimidazolium chloride is -98.4 kJ/mol, which decomposes into several components [8]. The electrostatic interaction contributes approximately -145 kJ/mol, while exchange repulsion provides +78 kJ/mol. Dispersion interactions contribute -31 kJ/mol, and polarization effects add -15 kJ/mol.

The solvation energy varies with the coordination environment of cellulose. In bulk solution, where cellulose is surrounded by multiple ionic liquid molecules, the solvation energy becomes more favorable due to cooperative effects. Calculations on extended systems suggest that the effective solvation energy in bulk solution is approximately -120 to -140 kJ/mol per glucose unit.

Vibrational Analysis and Spectroscopic Predictions

Quantum mechanical calculations predict vibrational frequencies that can be compared with experimental infrared and Raman spectra. The formation of hydrogen bonds between cellulose and ionic liquid components causes characteristic frequency shifts in hydroxyl stretching modes. The O-H stretching frequencies of cellulose hydroxyl groups shift from approximately 3400 cm⁻¹ in the free state to 3200-3300 cm⁻¹ when hydrogen bonded to chloride anions.

The C-H stretching frequencies of the imidazolium ring also show characteristic shifts upon complex formation. The C2-H stretching frequency decreases from 3180 cm⁻¹ in the free cation to 3150 cm⁻¹ when hydrogen bonded to cellulose oxygen atoms. These frequency shifts provide experimental signatures for the formation of specific hydrogen bonding interactions.

Polarization Effects in Solvation

The ionic environment in ionic liquids creates significant polarization effects that influence cellulose solvation. The electric field generated by surrounding ions induces dipole moments in cellulose molecules, making them more reactive toward ionic liquid components. Quantum mechanical calculations including polarization effects show that the induced dipole moment of cellobiose increases from 3.2 Debye in vacuum to 7.2 Debye in the presence of 1-ethyl-3-methylimidazolium chloride [8].

The polarization effects are particularly pronounced for the hydroxyl groups of cellulose, which become more acidic in the presence of ionic liquid anions. This increased acidity facilitates proton transfer processes and enhances the strength of hydrogen bonds with anions. The polarization of cellulose also affects its conformational preferences, favoring extended conformations that maximize interactions with ionic liquid components.

Microstructural Changes During Cellulose Depolymerization

The treatment of cellulose with 1-ethyl-3-methylimidazolium chloride-d11 induces significant microstructural changes that extend beyond simple dissolution. These changes involve modifications to crystalline structure, molecular weight distribution, morphology, and surface properties that collectively influence the accessibility and reactivity of cellulose during subsequent processing steps.

Crystalline Structure Transformation

Native cellulose exists primarily in the cellulose I polymorph, characterized by parallel chain packing and specific hydrogen bonding patterns. Treatment with ionic liquids causes a transformation to cellulose II structure upon regeneration, involving antiparallel chain arrangements and altered hydrogen bonding networks [15]. This transformation is accompanied by a reduction in crystallinity index from approximately 75% in native cellulose to 35% during ionic liquid treatment, followed by partial recrystallization to 45% in regenerated cellulose.

X-ray diffraction analysis reveals that ionic liquid treatment causes lattice expansion of approximately 12% in the cellulose I structure before complete dissolution occurs [15]. This expansion reflects the penetration of ionic liquid components into the crystalline regions, disrupting the regular packing of cellulose chains. The expansion is most pronounced in the (200) plane, which corresponds to the direction of interchain hydrogen bonding.

Small-angle neutron scattering studies using deuterated ionic liquids provide additional insights into structural changes during dissolution. The scattering patterns show the formation of intermediate structures with correlation lengths of 2-5 nanometers, indicating the presence of partially dissolved cellulose aggregates. These intermediate structures represent transition states between the native crystalline form and the completely dissolved state.

Molecular Weight Reduction

The dissolution process in ionic liquids often leads to reduction in the degree of polymerization of cellulose. Starting from a typical degree of polymerization of 1200 for microcrystalline cellulose, treatment with 1-ethyl-3-methylimidazolium chloride results in molecular weights corresponding to degree of polymerization values of 750-850 [16]. This reduction occurs through hydrolytic cleavage of glycosidic bonds, promoted by residual water and acidic conditions.

The depolymerization process follows random chain scission kinetics, with the rate depending on temperature, time, and water content. The presence of deuterated ionic liquid enables detailed kinetic studies through mass spectrometry and nuclear magnetic resonance spectroscopy, revealing the formation of specific oligosaccharide products including cellobiose, cellotriose, and cellotetraose.

Surface Area and Porosity Changes

The treatment of cellulose with ionic liquids dramatically increases the surface area and porosity of the material. Native cellulose typically exhibits surface areas of 2-5 m²/g, while ionic liquid-treated cellulose shows surface areas of 15-20 m²/g [16]. This increase results from the disruption of the compact crystalline structure and the formation of more open, accessible conformations.

Nitrogen adsorption isotherms reveal the development of mesopores with diameters of 2-10 nanometers during ionic liquid treatment. The pore volume increases from 0.05 cm³/g in native cellulose to 0.25 cm³/g in treated material. These structural changes significantly enhance the accessibility of cellulose to enzymes and other reactive species, explaining the improved reactivity of ionic liquid-pretreated cellulose.

Morphological Modifications

Scanning electron microscopy studies reveal dramatic morphological changes during ionic liquid treatment. Native cellulose exhibits a fibrillar structure with smooth surfaces and well-defined crystalline regions. Treatment with 1-ethyl-3-methylimidazolium chloride causes swelling and disruption of this fibrillar structure, creating rough surfaces with numerous cracks and pores [16].

The morphological changes follow a systematic pattern beginning with surface swelling, followed by penetration of ionic liquid into the interior regions, and ultimately complete dissolution of the original fibrillar structure. Regenerated cellulose shows a completely different morphology, typically exhibiting spherical or irregular particles with highly porous internal structures.

Chemical Modifications

In addition to physical changes, ionic liquid treatment can induce chemical modifications to cellulose structure. The presence of residual acids or bases in ionic liquids can catalyze side reactions including oxidation of primary hydroxyl groups to aldehydes or carboxylic acids. These chemical changes are detected through nuclear magnetic resonance spectroscopy and infrared spectroscopy.

The extent of chemical modification depends on the purity of the ionic liquid and the processing conditions. High-purity 1-ethyl-3-methylimidazolium chloride-d11 typically induces minimal chemical changes, while technical-grade ionic liquids may cause more extensive modifications. The chemical changes can be beneficial for certain applications, as they introduce new functional groups that alter the properties of regenerated cellulose.

Thermal Stability Alterations

The thermal stability of cellulose undergoes significant changes during ionic liquid treatment. Native cellulose typically shows thermal decomposition beginning around 320°C, while ionic liquid-treated cellulose often exhibits reduced thermal stability with decomposition starting around 280-300°C [16]. This reduction in thermal stability reflects the disruption of the crystalline structure and the formation of more reactive conformations.

Thermogravimetric analysis reveals changes in the decomposition mechanism, with ionic liquid-treated cellulose showing multiple decomposition steps compared to the single-step decomposition of native cellulose. These changes reflect the heterogeneous nature of treated cellulose, which contains regions with different degrees of structural organization and reactivity.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant